2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H11BrO It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 2’ position, a methyl group at the 4’ position, and a formyl group at the 4 position
Preparation Methods
The synthesis of 2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 4’-methyl-[1,1’-biphenyl]-4-carbaldehyde using bromine or a brominating agent in the presence of a catalyst. The reaction typically takes place in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the 2’ position .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to precisely control the addition of reagents and the reaction environment.
Chemical Reactions Analysis
2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or potassium thiolate.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the biphenyl compound.
Scientific Research Applications
2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving biphenyl derivatives.
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and formyl group serve as reactive sites for further functionalization. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar compounds to 2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde include other biphenyl derivatives with different substituents. For example:
4-Bromo-4’-methyl-[1,1’-biphenyl]: Lacks the formyl group, making it less reactive in certain chemical reactions.
2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid:
4’-Methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the bromine atom, making it less versatile in substitution reactions.
The uniqueness of 2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde lies in its combination of substituents, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C14H11BrO |
---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
4-(2-bromo-4-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11BrO/c1-10-2-7-13(14(15)8-10)12-5-3-11(9-16)4-6-12/h2-9H,1H3 |
InChI Key |
VPSSCRPHJDRNGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)Br |
Origin of Product |
United States |
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